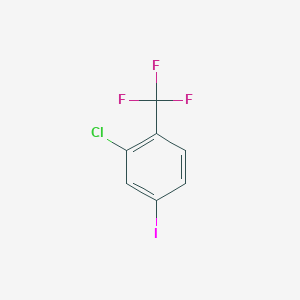

2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Description

2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS: 672-57-1) is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group at position 1, chlorine at position 2, and iodine at position 4. Its molecular formula is C₇H₃ClF₃I, with a molecular weight of 306.45 g/mol. The compound’s unique substituent arrangement combines strong electron-withdrawing (-CF₃) and bulky halogen (I, Cl) groups, making it valuable in cross-coupling reactions and as a synthon in pharmaceutical and agrochemical intermediates .

Propriétés

IUPAC Name |

2-chloro-4-iodo-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRXTVDFVJAUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206599-46-3 | |

| Record name | 2-chloro-4-iodo-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-chloro-4-iodo-1-(trifluoromethyl)benzene typically involves:

- Introduction of the trifluoromethyl group onto a chlorinated benzene ring.

- Subsequent iodination at the para position relative to the chloro substituent.

- Use of electrophilic aromatic substitution or diazonium salt intermediates for halogenation steps.

Preparation of 2-Chloro-1-(trifluoromethyl)benzene Precursors

A key intermediate is 2-chloro-1-(trifluoromethyl)benzene or closely related derivatives, which can be prepared via Friedel-Crafts type reactions or catalytic halogen exchange:

One method involves the reaction of 2-chloro-substituted bis(trifluoromethyl)benzenes with aluminum chloride catalyst under hydrogen chloride atmosphere at elevated temperatures (100–150 °C), yielding trifluoromethylated chlorobenzenes in moderate to good yields (31–51%) after fractional distillation under vacuum.

For example, 2-chloro-1,4-bis(trifluoromethyl)benzene reacted with aluminum chloride and hydrogen chloride at 140 °C yielded 1-trichloromethyl-2-chloro-4-trifluoromethyl-benzene with a 50% yield.

Reduction of nitro-substituted trifluoromethyl chlorobenzenes to anilines followed by diazotization and Sandmeyer-type reactions can also serve as a route to introduce halogens selectively.

Iodination via Arylhydrazine Intermediates

A modern, metal- and base-free iodination method involves the conversion of arylhydrazine hydrochlorides to aryl iodides using iodine in dimethyl sulfoxide (DMSO) at mild temperatures (60 °C):

The reaction proceeds by stirring the arylhydrazine hydrochloride with iodine in DMSO for 6 hours under air, followed by aqueous workup and chromatographic purification.

This method is applicable to chloro-substituted aryl compounds, enabling selective iodination at the para position relative to the chloro substituent.

For example, 1-chloro-4-iodobenzene was synthesized using this approach with clean NMR and mass spectral data confirming the product.

This mild and efficient iodination method can be adapted for this compound synthesis starting from the corresponding 2-chloro-1-(trifluoromethyl)phenylhydrazine precursor.

Alternative Halogenation via Diazonium Salt and Sandmeyer Reactions

The preparation of halogenated trifluoromethylbenzenes can also proceed via diazotization of anilines followed by halogenation using cuprous halides and sulfur dioxide gas:

This approach allows for regioselective introduction of halogens and can be adapted for iodination using cuprous iodide or iodine sources.

Electrophilic Trifluoromethylation and Halogen Exchange

Advanced methods utilize hypervalent iodine reagents for electrophilic trifluoromethylation, which can be combined with halogenation steps:

For example, trifluoromethylbenziodoxolone intermediates are prepared from 2-iodobenzoic acid derivatives and then reacted to introduce trifluoromethyl groups electrophilically.

Trichlorocyanuric acid serves as a safe and efficient chlorine source in these processes, enabling chlorination alongside trifluoromethylation.

These methods are scalable and offer good yields, though purification can be cumbersome.

Summary Table of Preparation Methods

| Step/Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts type trifluoromethylation with AlCl3 and HCl | 2-chloro-bis(trifluoromethyl)benzene, AlCl3, HCl, 140–150 °C | 31–51 | Fractional distillation under vacuum required |

| Reduction and diazotization route | Nitro-trifluoromethylchlorobenzene, Fe powder/Ni catalyst, HCl, NaNO2, CuCl, SO2 | ~54–55 | Multi-step, low temperature diazotization |

| Arylhydrazine iodination | Arylhydrazine hydrochloride, I2, DMSO, 60 °C, 6 h | High | Metal- and base-free, mild conditions, scalable |

| Electrophilic trifluoromethylation | 2-iodobenzoic acid derivatives, TCICA, TMSCF3 | Moderate | Advanced method, uses hypervalent iodine chemistry |

Detailed Research Findings and Notes

The Friedel-Crafts approach with aluminum chloride and hydrogen chloride provides a robust method for preparing chlorotrifluoromethylbenzenes, with yields around 45–50% after purification.

The arylhydrazine iodination method offers a clean, metal-free alternative for introducing iodine substituents, which is especially useful for sensitive substrates and avoids harsh conditions.

Diazonium salt chemistry remains a classical and reliable method for halogenation, especially when combined with sulfur dioxide and cuprous halide reagents to achieve regioselective halogen introduction.

Electrophilic trifluoromethylation using hypervalent iodine reagents is a cutting-edge technique that allows for the introduction of trifluoromethyl groups in the presence of halogens, though it requires careful control of reaction conditions and purification.

Combining these strategies enables the stepwise assembly of this compound with control over substitution pattern and functional group compatibility.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different structural isomers.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can replace one of the halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as sodium amide (NaNH2) and strong bases are employed.

Major Products Formed:

Oxidation: Trifluoromethylbenzoic acid derivatives.

Reduction: Dihalogenated or monohalogenated benzene derivatives.

Substitution: Amino, hydroxyl, or other functionalized benzene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with boronic acids. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene can be used to synthesize diverse biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Stille Coupling : Similar to Suzuki coupling, this method involves the reaction of organostannanes with aryl halides. The presence of both chlorine and iodine makes this compound particularly reactive, facilitating the introduction of various functional groups.

Medicinal Chemistry

The trifluoromethyl group is known for its role as a bioisostere, mimicking carboxylic acid functionalities while enhancing metabolic stability. This property is particularly valuable in drug design, where compounds with improved pharmacokinetic profiles are desired. The combination of halogens with the trifluoromethyl group can lead to:

- Novel Drug Candidates : Researchers are exploring the use of this compound in creating new pharmaceuticals that target specific biological pathways. The unique electronic properties imparted by the trifluoromethyl group may enhance binding affinity to biological targets .

Material Science

Aromatic compounds containing halogens and trifluoromethyl groups have been investigated for their potential applications in material science:

- Liquid Crystals : The structural characteristics of this compound may lead to interesting liquid crystalline properties, which can be exploited in display technologies.

- Conductive Materials : The compound's electronic properties could be leveraged in developing materials with specific conductivity characteristics, useful in electronic applications.

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds using this compound through Suzuki coupling, researchers achieved high yields (up to 84%) by optimizing reaction conditions such as temperature and catalyst choice (palladium-based catalysts). This demonstrates the compound's effectiveness as a precursor in synthesizing complex organic molecules .

Case Study 2: Drug Design Applications

Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines. By modifying the structure through cross-coupling reactions, medicinal chemists have developed candidates that show enhanced efficacy and selectivity, highlighting the compound's potential in therapeutic applications .

Mécanisme D'action

The mechanism by which 2-Chloro-4-iodo-1-(trifluoromethyl)benzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the trifluoromethyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Isomers

1-Chloro-2-iodo-4-(trifluoromethyl)benzene (CAS: 203626-41-9)

- Similarity : 0.88 (vs. target compound’s 0.91) .

- Key Difference : The trifluoromethyl group is at position 4 instead of position 1.

1-Chloro-2-iodo-3-(trifluoromethyl)benzene (CAS: 203626-41-9)

Halogen and Functional Group Variants

1-Chloro-4-(trifluoromethyl)benzene (CAS: 98-56-6)

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.56 g/mol .

- Key Difference : Lacks iodine at position 4.

- Impact : Reduced utility in metal-catalyzed cross-coupling (e.g., Suzuki, Stille) due to the absence of iodine, a superior leaving group compared to chlorine .

2-Chloro-4-methyl-1-(trifluoromethyl)benzene (CAS: 74483-46-8)

Trifluoromethoxy vs. Trifluoromethyl Derivatives

3-Chloro-4-iodo-1-(trifluoromethoxy)benzene (CAS: 345226-19-9)

- Molecular Formula : C₇H₃ClF₃IO

- Molecular Weight : 322.45 g/mol .

- Key Difference : Trifluoromethoxy (-OCF₃) replaces -CF₃.

- Impact : -OCF₃ is more electron-withdrawing than -CF₃, enhancing para-substituent electrophilicity. However, the oxygen atom introduces polarity, increasing solubility in polar solvents.

Di-Halogenated Analogs

1,4-Dichloro-2-(trifluoromethyl)benzene (CAS: 320-50-3)

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling : The iodine substituent in the target compound enables efficient participation in Ullmann and Suzuki-Miyaura reactions, outperforming chloro analogs .

- Steric and Electronic Effects : The -CF₃ group at position 1 deactivates the ring, directing electrophilic substitution to the iodine-bearing position .

- Stability : Iodo-substituted derivatives require storage at 2–8°C in the dark to prevent degradation, unlike more stable methyl or dichloro analogs .

Activité Biologique

2-Chloro-4-iodo-1-(trifluoromethyl)benzene, with the molecular formula C7H3ClF3I and a molar mass of 306.45 g/mol, is an aromatic compound characterized by a benzene ring substituted with chlorine, iodine, and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The trifluoromethyl group imparts unique electronic properties to the molecule, enhancing its reactivity and interactions in chemical environments. The presence of halogens (chlorine and iodine) allows for further functionalization through cross-coupling reactions, which can lead to novel pharmaceuticals or materials.

Toxicological Studies

Toxicological assessments have revealed important insights into the safety profile of this compound:

- Acute Toxicity : Studies have shown that inhalation exposure to high doses can lead to adverse effects on the reproductive system .

- Metabolism : Following oral exposure in rats, a significant portion of the compound was exhaled unchanged, indicating rapid metabolism . The biological half-life in blood was reported to be approximately 19 hours .

- Sensitization Potential : In studies involving lymphocyte proliferation, this compound exhibited weak sensitization potential with an EC3 value of 53.1% .

Environmental Impact

A hypothetical case study highlighted the detection of this compound as a contaminant of emerging concern (CEC) in wastewater and drinking water sources. This underscores the need for further evaluation of its environmental hazards and potential human health risks associated with exposure through contaminated water sources .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Chloro-4-iodobenzotrifluoride | C7H3ClF3I | 1.00 |

| 1-Chloro-4-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | 0.91 |

| 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | C7H3ClF3I | 0.86 |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | C8H5F6I | 0.75 |

| 1-Iodo-3-(trifluoromethyl)benzene | C8H6F3I | 0.75 |

The distinct arrangement of halogen atoms and the trifluoromethyl group significantly influence the chemical behavior and potential applications of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-iodo-1-(trifluoromethyl)benzene in a laboratory setting?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of 2-chloro-1-(trifluoromethyl)benzene derivatives can be achieved using iodine monochloride (ICl) under controlled conditions. Alternatively, Suzuki-Miyaura coupling may be employed if boron-containing precursors are available. Ensure inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., dichloromethane) to prevent side reactions. Reaction progress should be monitored via TLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : NMR to confirm the trifluoromethyl group ( to ppm) and NMR to identify aromatic protons.

- Mass Spectrometry (GC-MS or LC-MS) : Verify molecular ion peaks (expected molecular weight: ~306.4 g/mol).

- Elemental Analysis : Validate C, H, Cl, F, and I percentages against theoretical values.

- HPLC : Assess purity using a C18 column and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Ventilation : Ensure local exhaust ventilation to mitigate halogenated vapor exposure.

- Storage : Store in amber glass vials at 2–8°C, protected from light, due to potential iodine dissociation .

Advanced Research Questions

Q. What strategies minimize competing side reactions during iodination of chloro-trifluoromethyl benzene derivatives?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 50°C to reduce radical-based side reactions.

- Directing Groups : Utilize meta-directing groups (e.g., trifluoromethyl) to position iodine selectively.

- Catalyst Optimization : Use Lewis acids like FeCl to enhance regioselectivity. Monitor byproducts via GC-MS and adjust stoichiometry iteratively .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethyl (-CF) and chloro (-Cl) groups activate the benzene ring for NAS, particularly at the iodine position due to its high leaving-group ability.

- Steric Effects : Steric hindrance from -CF may slow reactions at the ortho position, favoring para substitution. Computational modeling (e.g., DFT) can predict reactive sites .

Q. How can conflicting data on reaction yields in different solvent systems be resolved?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene). For example, DMF may enhance solubility but increase side reactions.

- Kinetic Studies : Conduct time-resolved experiments to identify optimal reaction windows.

- Statistical Design : Use DoE (Design of Experiments) to isolate variables like solvent polarity, temperature, and catalyst loading .

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmaceutical Intermediates : The iodine atom serves as a versatile handle for further functionalization (e.g., cross-coupling to introduce heterocycles).

- Biological Probes : Radiolabel with for imaging studies.

- SAR Studies : Modify substituents to explore interactions with biological targets (e.g., kinases, GPCRs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate experimental conditions (e.g., heating rates for melting point determination).

- Impurity Profiling : Use HPLC-MS to detect trace contaminants (e.g., residual solvents or dehalogenated byproducts).

- Collaborative Verification : Cross-reference data with academic databases like PubChem or CRC Handbook .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.